molecular formula C10H16Cl2N2O2 B126926 Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride CAS No. 149498-96-4

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

Cat. No. B126926
M. Wt: 267.15 g/mol
InChI Key: GGANVLPLTUQZIF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a chemical compound with the CAS Number: 149498-96-4 . It has a molecular weight of 267.15 . The compound appears as a white to off-white powder or crystals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2.2ClH/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8;;/h3-5,7,9H,2,6,11H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 267.15 . It is a white to off-white powder or crystals . It should be stored in a refrigerator .

Scientific Research Applications

Polymorphism Characterization

  • Study 1 : Vogt et al. (2013) conducted a spectroscopic and diffractometric study on polymorphic forms of a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride. They utilized techniques like capillary powder X-ray diffraction and solid-state nuclear magnetic resonance to analyze structural differences between the forms, highlighting challenges in analytical characterization of such compounds (Vogt et al., 2013).

Structural Analysis and Synthesis

  • Study 2 : Liu et al. (2012) examined the crystal structure of a related compound, dabigatran etexilate tetrahydrate, providing insight into the molecular arrangement and potential interactions. This analysis contributes to understanding the chemical and physical properties of compounds like Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (Liu et al., 2012).
  • Study 3 : Huansheng (2013) described the synthesis process of dabigatran etexilate, a compound with structural similarities, showcasing the chemical pathways and reactions involved. This could inform the synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride and similar compounds (Huansheng, 2013).

Medicinal Chemistry and Anticancer Activity

  • Study 4 : Liu et al. (2019) investigated the anti-gastric cancer activity of a structurally similar compound, providing insights into its therapeutic potential. This study sheds light on the possible medical applications of compounds like Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride in cancer treatment (Liu et al., 2019).

Environmental and Pharmaceutical Analysis

  • Study 5 : Belin and Gülaçar (2005) utilized a similar compound, methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, for metal analyses in environmental and pharmaceutical samples. This demonstrates the compound's utility in analytical chemistry, particularly in the separation and determination of metal ions (Belin & Gülaçar, 2005).

Safety And Hazards

The compound has a GHS07 pictogram, and the signal word is "Warning" . For safety, it’s recommended to store the compound in a refrigerator .

properties

IUPAC Name

ethyl 3-amino-3-pyridin-3-ylpropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8;;/h3-5,7,9H,2,6,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGANVLPLTUQZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CN=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626881
Record name Ethyl 3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

CAS RN

149498-96-4
Record name Ethyl 3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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